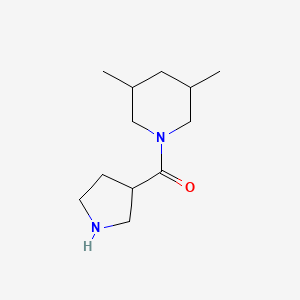

3,5-Diméthyl-1-(pyrrolidine-3-carbonyl)pipéridine

Vue d'ensemble

Description

“3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine” is an organic compound. It is a derivative of piperidine, which is a six-membered ring containing five methylene bridges and one amine bridge .

Synthesis Analysis

The synthesis of compounds like “3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine” is characterized by a piperidine ring, which is a six-membered ring with five methylene bridges and one amine bridge . The molecular formula is C12H22N2O, and the molecular weight is 210.32 g/mol.Chemical Reactions Analysis

The chemical reactions involving “3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine” could be influenced by various factors. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique

Chimie médicinale : Conception et synthèse de médicaments

Les cycles pipéridine et pyrrolidine sont répandus en chimie médicinale en raison de leur présence dans de nombreux composés pharmacologiquement actifs. Le composé en question peut servir d’échafaudage pour la synthèse de nouveaux médicaments. Sa stéréochimie et la présence de plusieurs groupes fonctionnels permettent la création de bibliothèques diversifiées d’analogues ayant des activités biologiques potentielles .

Pharmacologie : Études d’inhibition enzymatique

En pharmacologie, les inhibiteurs enzymatiques sont essentiels pour comprendre les mécanismes des maladies et développer des agents thérapeutiques. Le cycle pyrrolidine, en particulier, s’est avéré interagir avec diverses enzymes, telles que les anhydrases carboniques, qui sont impliquées dans des maladies comme le glaucome et l’épilepsie. La structure du composé pourrait être modifiée pour améliorer son affinité et sa sélectivité envers des enzymes spécifiques .

Chimie organique : Synthèse asymétrique

Les centres chiraux dans le 3,5-Diméthyl-1-(pyrrolidine-3-carbonyl)pipéridine en font un auxiliaire chiral ou un agent de résolution précieux dans la synthèse asymétrique. Il peut être utilisé pour induire la chiralité dans la synthèse de composés optiquement actifs, ce qui est essentiel pour la production de produits pharmaceutiques énantiomériquement purs .

Biologie chimique : Sondes moléculaires

En biologie chimique, le composé peut être utilisé pour concevoir des sondes moléculaires qui se lient sélectivement aux protéines ou aux acides nucléiques. Cette application est particulièrement utile pour étudier les processus biologiques au niveau moléculaire et pour le développement d’outils de diagnostic .

Chimie bio-organique : Peptidomimétiques

Le cycle pyrrolidine est structurellement similaire à la proline, un acide aminé qui induit des virages dans les chaînes peptidiques. Ce composé pourrait être utilisé pour créer des peptidomimétiques, des molécules qui imitent la structure et la fonction des peptides ou des protéines, conduisant potentiellement à de nouveaux traitements pour diverses maladies .

Science des matériaux : Semi-conducteurs organiques

Les semi-conducteurs organiques sont un domaine d’intérêt en science des matériaux. La structure rigide du composé et son potentiel pour les régions riches en électrons et pauvres en électrons en font un candidat pour une utilisation dans les diodes électroluminescentes organiques (OLED) ou comme composant dans les cellules photovoltaïques organiques .

Biotechnologie : Capteurs énantiosélectifs

En biotechnologie, les centres chiraux du composé pourraient être exploités pour développer des capteurs énantiosélectifs. Ces capteurs peuvent différencier les molécules gauche et droite, ce qui est crucial dans la production de certains produits biotechnologiques .

Chimie analytique : Chromatographie chirale

Enfin, en chimie analytique, ce composé pourrait être utilisé comme phase stationnaire en chromatographie chirale pour séparer les énantiomères. Ses multiples stéréocentres fournissent divers points d’interaction, qui peuvent être affinés pour une meilleure résolution des composés chiraux .

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific information on “3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine”, it’s difficult to identify its primary targets.

Mode of Action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .

Biochemical Pathways

Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Pyrrolidine derivatives have been found to be involved in a variety of biological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and distributed in the body due to their lipophilic nature . They can be metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyrrolidine derivatives can have a variety of effects, ranging from inhibitory to stimulatory, depending on their specific targets .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, certain pyrrolidine derivatives have been found to be more stable and active in acidic environments .

Analyse Biochimique

Biochemical Properties

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound is known to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . These interactions can lead to inhibition or activation of the enzymes, thereby affecting the biochemical pathways they regulate.

Cellular Effects

The effects of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with pyrrolidine rings can affect the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This modulation can lead to changes in cell proliferation and apoptosis, impacting overall cellular health.

Molecular Mechanism

At the molecular level, 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, the pyrrolidine ring can interact with the active site of carbonic anhydrase, altering its catalytic efficiency . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . These interactions can lead to changes in metabolic flux, altering the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, facilitated by transporter proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and metabolic pathways.

Propriétés

IUPAC Name |

(3,5-dimethylpiperidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-9-5-10(2)8-14(7-9)12(15)11-3-4-13-6-11/h9-11,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAPLLAFMGNNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2CCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

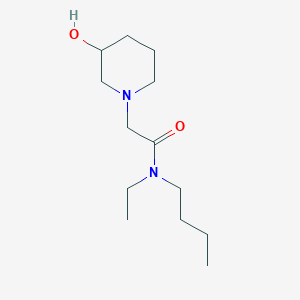

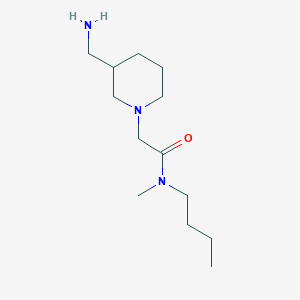

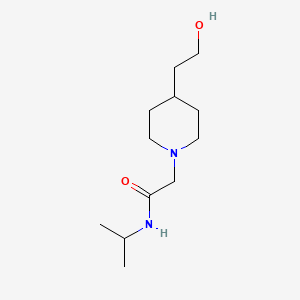

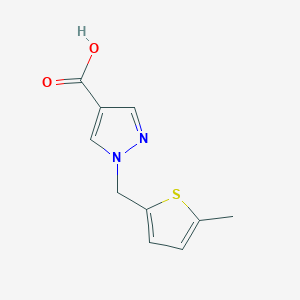

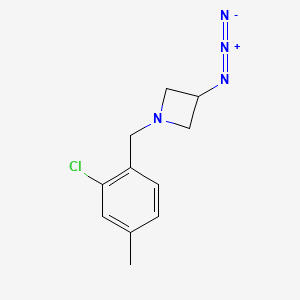

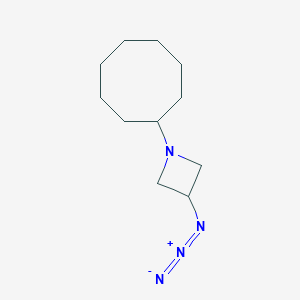

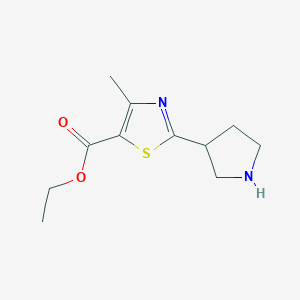

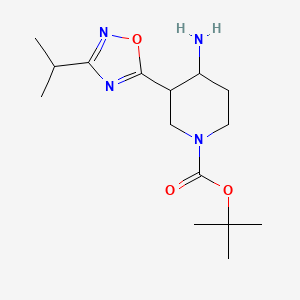

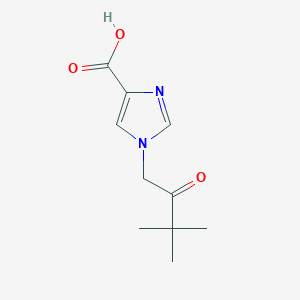

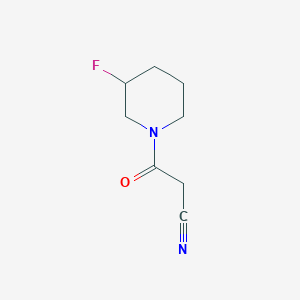

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.